molecular formula C13H24N2O2 B8156066 1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide

1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide

Cat. No.: B8156066
M. Wt: 240.34 g/mol
InChI Key: FCRZEYKSASKQFC-UHFFFAOYSA-N
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Description

1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutylmethyl group, and a methoxy-methyl-amide functional group

Preparation Methods

The synthesis of 1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using cyclobutylmethyl halide and a base such as sodium hydride (NaH).

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO₂) and a suitable base.

    Formation of the Methoxy-Methyl-Amide Group: The final step involves the formation of the methoxy-methyl-amide group through an amidation reaction using methoxy-methylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group using reagents such as alkyl halides or sulfonates.

    Hydrolysis: The methoxy-methyl-amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.

    Biological Research: It is used as a tool compound to study the effects of piperidine derivatives on cellular processes and signaling pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The cyclobutylmethyl group and methoxy-methyl-amide functional group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide can be compared with other piperidine derivatives, such as:

    1-Benzyl-piperidine: Similar in structure but with a benzyl group instead of a cyclobutylmethyl group, leading to different pharmacological properties.

    1-Methyl-piperidine: Lacks the cyclobutylmethyl and methoxy-methyl-amide groups, resulting in lower binding affinity and specificity.

    1-Cyclohexylmethyl-piperidine: Contains a cyclohexylmethyl group, which affects its steric and electronic properties compared to the cyclobutylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclobutylmethyl)-N-methoxy-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-14(17-2)13(16)12-7-4-8-15(10-12)9-11-5-3-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRZEYKSASKQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCN(C1)CC2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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